

Physical and chemical properties of FGF acidic I (102-111)

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Compound of Interest

Compound Name: FGF acidic I (102-111) (bovine brain)

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An In-depth Technical Guide to FGF acidic I (102-111)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of the peptide fragment corresponding to amino acids 102-111 of human acidic Fibroblast Growth Factor I (FGF1). While this specific decapeptide is not extensively characterized in scientific literature, this guide extrapolates its properties based on its amino acid sequence and the known functions of its parent protein, FGF1.

Introduction to FGF1 and the (102-111) Fragment

Fibroblast Growth Factor 1 (FGF1), also known as acidic FGF, is a potent signaling protein involved in a multitude of biological processes, including cell growth, proliferation, differentiation, and angiogenesis.^{[1][2][3]} It exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs) on the cell surface, a process that also requires interaction with heparan sulfate proteoglycans.^{[1][4][5]} The full-length human FGF1 protein is comprised of 155 amino acids.^{[2][6]}

The peptide FGF acidic I (102-111) represents a specific internal fragment of this protein. Based on the canonical sequence of human FGF1 (UniProt ID: P05230), the amino acid

sequence for this fragment is determined to be:

H-His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu-OH

This sequence, often abbreviated as HAEKHWFVGL, forms the basis for the theoretical physical and chemical properties outlined below. While its specific biological function as an isolated peptide is not well-defined, its location within the parent protein suggests it could be involved in receptor interaction or structural stability. Some vendors suggest it may have potential as a neurotrophic agent.[\[7\]](#)[\[8\]](#)

Physical and Chemical Properties

The following properties have been calculated based on the peptide's amino acid sequence. These are theoretical values and may vary slightly based on experimental conditions, such as the presence of counterions (e.g., Trifluoroacetic acid from purification).[\[9\]](#)

Property	Value	Unit	Source / Method
Amino Acid Sequence	HAEKHWFVGL	-	UniProt P05230
Molecular Formula	C ₅₉ H ₈₂ N ₁₆ O ₁₃	-	Calculated [8] [9]
Average Molecular Weight	1223.38	Da	Calculated [9]
Theoretical Isoelectric Point (pI)	7.88	-	Calculated [9]
Extinction Coefficient	5690	M ⁻¹ cm ⁻¹	Calculated (at 280 nm) [9]
Grand Average of Hydropathicity (GRAVY)	-0.250	-	Calculated [9]

Solubility and Handling:

- **Solubility:** Peptides containing both hydrophobic (Trp, Phe, Val, Leu) and charged (His, Glu, Lys) residues often have variable solubility. It is recommended to first attempt reconstitution

in sterile, distilled water.[10] If solubility is poor, the addition of a small amount of a weak acid (like acetic acid for a basic peptide) or a weak base (like ammonium hydroxide for an acidic peptide) can help. Given its theoretical pI of 7.88, it will carry a net positive charge in buffers below this pH.

- **Stability:** Lyophilized peptides are generally stable at -20°C for extended periods.[11] Once in solution, it is recommended to store aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.[10][12]

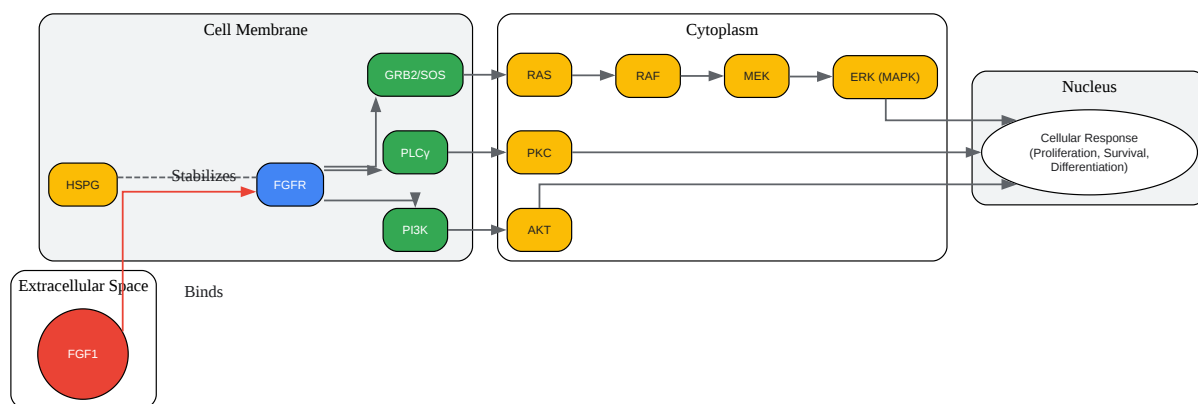
Biological Context and Signaling Pathways

The FGF acidic I (102-111) fragment is derived from FGF1, a universal ligand that can bind to all known isoforms of the FGF receptor.[3][13] The binding of FGF1 to an FGFR on the cell surface, stabilized by heparan sulfate, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[5][14] This activation initiates several downstream signaling cascades critical for cellular function.

The primary signaling pathways activated by the FGF/FGFR complex include:

- **RAS-MAPK Pathway:** This is a major pathway for cell proliferation and differentiation.[1][5]
- **PI3K-AKT Pathway:** This pathway is crucial for cell survival and growth.[15]
- **PLCγ Pathway:** Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence calcium signaling and activate Protein Kinase C (PKC).[5]

While the isolated (102-111) peptide's ability to activate these pathways is unconfirmed, any potential biological activity would likely involve modulating the function of the full-length FGF1 or its receptors. There is research into FGF1-derived peptides that can inhibit the cross-talk between integrins and FGF receptors, suggesting a therapeutic potential for such fragments in cancer and inflammatory diseases.[6][16]



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Caption: Generalized FGF1 signaling pathway.

Standard Experimental Protocols

The following sections describe standard methodologies for the synthesis, purification, and analysis of peptides like FGF acidic I (102-111).

Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common method for producing synthetic peptides.

Principle: The peptide is assembled step-by-step while the C-terminal amino acid is covalently attached to an insoluble polymer resin. The N-terminus of each new amino acid is temporarily protected by an Fmoc group, which is removed before the next amino acid is coupled.

Methodology:

- **Resin Preparation:** A suitable resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) is swelled in a solvent like N,N-Dimethylformamide (DMF).[17]
- **First Amino Acid Loading:** The C-terminal amino acid (Leucine), with its N-terminus Fmoc-protected and its side chain protected (if necessary), is coupled to the resin.
- **Deprotection:** The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.[18][19] The resin is then washed thoroughly with DMF.
- **Amino Acid Coupling:** The next Fmoc-protected amino acid (Glycine) is "activated" using coupling reagents (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.[18][20] The reaction progress can be monitored using a qualitative ninhydrin test.
- **Iteration:** The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Val, Phe, Trp, etc.) until the full peptide is assembled.
- **Cleavage and Deprotection:** Once synthesis is complete, the peptide is cleaved from the resin, and all amino acid side-chain protecting groups are removed simultaneously using a "cleavage cocktail," typically containing a strong acid like Trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[21]
- **Precipitation:** The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and lyophilized to yield a crude peptide powder.[21]

Principle: RP-HPLC separates the target peptide from impurities generated during synthesis based on hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.

Methodology:

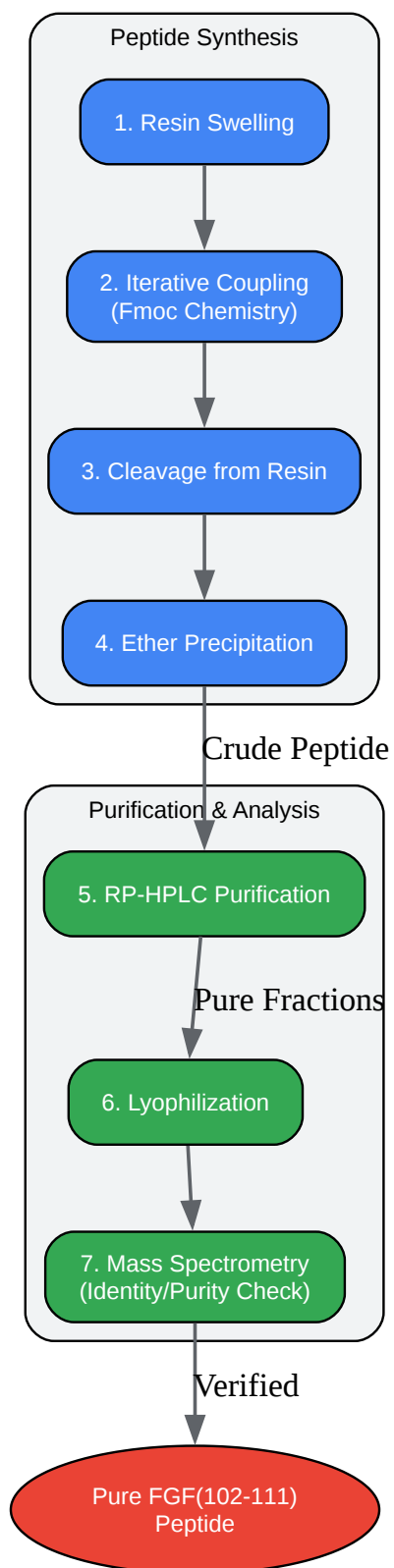
- **Sample Preparation:** The lyophilized crude peptide is dissolved in a minimal amount of the initial mobile phase buffer (e.g., Buffer A: 99.9% water, 0.1% TFA).
- **Chromatography:** The sample is injected onto a preparative C18 column.

- Elution: A linear gradient is run, increasing the concentration of the more nonpolar buffer (e.g., Buffer B: 90% acetonitrile, 9.9% water, 0.1% TFA) over time.[\[21\]](#)
- Detection & Fraction Collection: The eluting solution is monitored by UV absorbance at ~220 nm (for the peptide backbone) and 280 nm (for Trp). Fractions corresponding to the major peak, representing the pure peptide, are collected.
- Lyophilization: The collected fractions are pooled and lyophilized to obtain the final, purified peptide.

Principle: Mass spectrometry is used to confirm the identity and purity of the synthesized peptide by measuring its mass-to-charge ratio (m/z).

Methodology:

- A small amount of the purified peptide is analyzed using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
- The resulting spectrum should show a dominant peak or series of peaks corresponding to the theoretical molecular weight of the FGF acidic I (102-111) peptide (1223.38 Da). This confirms the correct peptide was synthesized.



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Caption: Standard workflow for peptide synthesis and characterization.

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